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Compound of Interest

Compound Name: 2,4-Diethyloxazole

Cat. No.: B15433917

To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Toxicological Profile of 2,4-Diethyloxazole

Disclaimer: A comprehensive search of scientific literature and toxicological databases has
revealed a significant lack of available data on the toxicological profile of 2,4-Diethyloxazole.
Therefore, this document provides available chemical information for 2,4-Diethyloxazole and
outlines the standard methodologies that would be employed to assess its toxicological
properties. Information on the broader class of oxazole derivatives is included for context but
should not be directly extrapolated to 2,4-Diethyloxazole.

Introduction to 2,4-Diethyloxazole

2,4-Diethyloxazole is a heterocyclic organic compound containing an oxazole ring substituted
with two ethyl groups. The oxazole nucleus is a five-membered aromatic ring containing one
oxygen and one nitrogen atom.[1][2][3] This structural motif is present in various biologically
active compounds and pharmaceuticals.[2][3][4] However, the toxicological properties of 2,4-
Diethyloxazole specifically have not been extensively studied. To establish a comprehensive
safety profile, a battery of toxicological tests would be required as outlined in the subsequent
sections of this guide.

Table 1: Chemical and Physical Properties of 2,4-Diethyloxazole
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Property Value

IUPAC Name 2,4-diethyl-1,3-oxazole
Molecular Formula C7H11NO

Molecular Weight 125.17 g/mol

CAS Number 84027-83-8
Appearance Not available

Boiling Point Not available

Melting Point Not available

Solubility Not available

SMILES CCC1=NC(C)=C(CC)01

Toxicological Assessment Overview

The toxicological assessment of a novel chemical entity such as 2,4-Diethyloxazole would
involve a series of in vitro and in vivo studies to evaluate its potential adverse effects on human
health and the environment. These studies are designed to identify potential hazards, establish
dose-response relationships, and determine safe exposure levels. The primary endpoints of
interest include acute toxicity, genotoxicity, and carcinogenicity.

Acute toxicity studies are conducted to determine the adverse effects that may occur shortly
after a single dose of a substance. The Median Lethal Dose (LD50) is a common metric
derived from these studies.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to
classify a substance's toxicity.[5]

« Animal Selection: Healthy, young adult rodents (typically female rats) are used.

e Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to
dosing.[6]
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e Dose Administration: The test substance is administered orally via gavage in a stepwise
manner to groups of three animals.[6] The starting dose is selected from a series of fixed
dose levels (5, 50, 300, and 2000 mg/kg body weight).[5]

o Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14
days.[6]

o Stepwise Procedure: The outcome of the first dose group determines the next step. If no
mortality is observed, the next higher dose is administered to a new group of animals. If
mortality occurs, the next lower dose is used.

o Data Analysis: The results are used to classify the substance into a toxicity category based
on the observed mortality at different dose levels.[5]

Table 2: Hypothetical Acute Oral Toxicity Data for 2,4-Diethyloxazole

Dose Level (mg/kg) Number of Animals  Mortality Clinical Signs

5 3 0/3 No observable signs
50 3 0/3 Mild lethargy

300 3 1/3 Lethargy, tremors

Severe tremors,
2000 3 3/3 ]
convulsions

This table is for illustrative purposes only and does not represent actual data.
Caption: Workflow for the Acute Toxic Class Method.

Genotoxicity assays are performed to assess the potential of a substance to damage genetic
material (DNA).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical.
[7][8] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning
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they cannot synthesize this essential amino acid and require it for growth.[7][9]

o Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the
histidine operon are used.[7]

» Metabolic Activation: The test is conducted with and without a mammalian metabolic
activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[10]
[11]

o Exposure: The bacterial strains are exposed to various concentrations of the test substance
in a minimal agar medium containing a trace amount of histidine.[9]

 Incubation: The plates are incubated for 48-72 hours.

» Data Analysis: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A significant increase in the number of revertant colonies
compared to the negative control indicates that the substance is mutagenic.[8]

Table 3: Hypothetical Ames Test Data for 2,4-Diethyloxazole

Concentration  Strain TA98 (- Strain TA98 Strain TA100 (- Strain TA100
(n glplate ) S9) (+S9) S9) (+S9)

0 (Control) 255 306 150 + 15 160 + 18

10 284 357 155+12 170+ 20

50 32+6 75+10 160 + 18 350 £ 30

100 355 150 £+ 20 175+ 22 600 + 50

*Statistically significant increase (p < 0.05). This table is for illustrative purposes only and does
not represent actual data.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of
micronuclei in the cytoplasm of interphase cells.[12]
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e Cell Culture: Human or rodent cell lines are cultured.[13]

o Exposure: Cells are exposed to the test substance with and without metabolic activation for a
defined period.[13]

e Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated
cells. This ensures that only cells that have undergone one cell division are scored.[14]

e Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and
micronuclei.

e Scoring: At least 2000 binucleated cells per concentration are scored for the presence of
micronuclei.[13]

o Data Analysis: A statistically significant, dose-dependent increase in the frequency of
micronucleated cells indicates a positive result.[13]

Caption: A generalized workflow for in vitro genotoxicity testing.

Carcinogenicity studies are long-term in vivo assays designed to assess the tumor-inducing
potential of a substance.

Experimental Protocol: Long-Term Rodent Carcinogenicity Bioassay

These studies are typically conducted over the lifespan of the test animals.[15]

e Animal Selection: Rats and mice of both sexes are commonly used.[15]

e Dose Selection: Dose levels are determined from shorter-term toxicity studies.[16]

o Administration: The test substance is administered daily, typically in the diet or drinking
water, for up to two years.[15]

o Observation: Animals are monitored daily for clinical signs of toxicity and tumor development.
Body weight and food consumption are measured regularly.

o Pathology: At the end of the study, all animals undergo a complete necropsy, and tissues are
examined microscopically for the presence of neoplasms.[15]
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» Data Analysis: Statistical analysis is performed to determine if there is a significant increase
in the incidence of tumors in the treated groups compared to the control group.[16]

Structure-Activity Relationship (SAR) of Oxazole
Derivatives

While no specific toxicological data exists for 2,4-Diethyloxazole, the broader class of oxazole
derivatives has been investigated for various biological activities.[2][17] The oxazole ring is a
key structural component in a number of pharmaceuticals with diverse therapeutic applications,
including anti-inflammatory, antimicrobial, and anticancer agents.[2][18] The toxicity of these
derivatives is highly dependent on the nature and position of the substituents on the oxazole
ring and the overall molecular structure.[2] For example, some complex oxazole-containing
natural products have shown potent cytotoxic activity.[4] However, this information is not
directly applicable to the simple structure of 2,4-Diethyloxazole and empirical testing is
necessary to determine its specific toxicological profile.

Conclusion and Future Directions

There is a clear absence of toxicological data for 2,4-Diethyloxazole in the public domain. To
ensure the safety of this compound for any potential application, a comprehensive toxicological
evaluation is imperative. The experimental protocols outlined in this guide, based on
internationally recognized guidelines, provide a roadmap for such an assessment. The initial
steps should include in vitro screening assays for genotoxicity, followed by acute toxicity
studies. The results of these initial studies would then inform the necessity and design of more
extensive long-term carcinogenicity bioassays. Without such data, any handling or use of 2,4-
Diethyloxazole should be approached with caution, assuming it to be potentially hazardous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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